Methyl 5-formylpyridine-3-carboxylate
Overview
Description
Methyl 5-formylpyridine-3-carboxylate is an organic compound with the molecular formula C8H7NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a formyl group at the 5-position and a carboxylate ester group at the 3-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-formylpyridine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the formylation of methyl nicotinate. The reaction typically uses a formylating agent such as formic acid or formamide in the presence of a catalyst like phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale formylation reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Methyl 5-carboxypyridine-3-carboxylate.
Reduction: Methyl 5-hydroxymethylpyridine-3-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-formylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 5-formylpyridine-3-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the formyl and ester groups. These functional groups allow the compound to undergo nucleophilic addition, oxidation, and reduction reactions, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Similar structure but lacks the formyl group.
Methyl 5-carboxypyridine-3-carboxylate: An oxidized form of methyl 5-formylpyridine-3-carboxylate.
Methyl 5-hydroxymethylpyridine-3-carboxylate: A reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both a formyl group and an ester group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 5-formylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-8(11)7-2-6(5-10)3-9-4-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRLIUOJJSNOCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599493 | |
Record name | Methyl 5-formylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-06-3 | |
Record name | Methyl 5-formylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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